Lipophilicity (LogP) Differentiates Isopentyl-2-benzopyrone from Unsubstituted Coumarin and Long-Chain Prenyloxy Analogs
Isopentyl-2-benzopyrone exhibits a calculated LogP of 3.38, which is approximately 1.6 log units higher than that of unsubstituted coumarin (LogP = 1.79) and approximately 2.3 log units lower than that of auraptene (LogP ≈ 5.69), positioning the compound in an intermediate lipophilicity band that is distinct from both shorter-chain and longer-chain analogs . The XlogP calculated by an alternative method yields a value of 4.1, further supporting a marked lipophilicity differential from the parent scaffold [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.38; XlogP = 4.1 |
| Comparator Or Baseline | Coumarin (unsubstituted): LogP = 1.79; Auraptene (7-geranyloxycoumarin): LogP = 5.69; 7-Isopentenyloxycoumarin: LogP = 3.14; Osthol: LogP = 3.44 |
| Quantified Difference | ΔLogP vs. coumarin = +1.59; ΔLogP vs. auraptene = −2.31; ΔLogP vs. 7-isopentenyloxycoumarin = +0.24; ΔLogP vs. osthol = −0.06 |
| Conditions | Computed partition coefficients derived from ChemSrc, BaseChem, FooDB, and IMPPAT databases |
Why This Matters
A LogP differential exceeding 1.5 units relative to unsubstituted coumarin predicts substantially altered membrane permeability and tissue distribution, making procurement of the exact compound mandatory for reproducible ADMET profiling and cell-based assays.
- [1] BaseChem. Isopentyl-2-benzopyrone. http://basechem.org/chemical/93572 (accessed 2026-05-13). View Source
